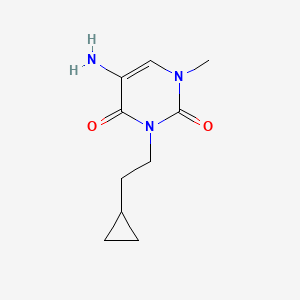
1-Bromo-3-(methoxymethyl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(methoxymethyl)cyclobutane is an organic compound with the molecular formula C6H11BrO. It is a cyclic compound that features a bromine atom and a methoxymethyl group attached to a cyclobutane ring. This compound is of interest due to its unique structural and chemical properties, making it a subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(methoxymethyl)cyclobutane can be synthesized through various methods. One common approach involves the bromination of 3-(methoxymethyl)cyclobutene. This reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(methoxymethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding cyclobutane derivative.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution Reactions: 3-(Methoxymethyl)cyclobutanol or 3-(Methoxymethyl)cyclobutylamine.
Oxidation Reactions: 3-(Methoxymethyl)cyclobutanone or 3-(Methoxymethyl)cyclobutanoic acid.
Reduction Reactions: 3-(Methoxymethyl)cyclobutane.
Applications De Recherche Scientifique
1-Bromo-3-(methoxymethyl)cyclobutane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the effects of brominated compounds on biological systems.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(methoxymethyl)cyclobutane involves its reactivity with various nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the methoxymethyl group can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific reactions and conditions applied.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-(methoxymethyl)cyclobutane
- 1-Bromo-4-(methoxymethyl)cyclobutane
- 1-Chloro-3-(methoxymethyl)cyclobutane
Uniqueness: 1-Bromo-3-(methoxymethyl)cyclobutane is unique due to the specific positioning of the bromine and methoxymethyl groups on the cyclobutane ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C6H11BrO |
|---|---|
Poids moléculaire |
179.05 g/mol |
Nom IUPAC |
1-bromo-3-(methoxymethyl)cyclobutane |
InChI |
InChI=1S/C6H11BrO/c1-8-4-5-2-6(7)3-5/h5-6H,2-4H2,1H3 |
Clé InChI |
CMPKQUWSEFNMME-UHFFFAOYSA-N |
SMILES canonique |
COCC1CC(C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




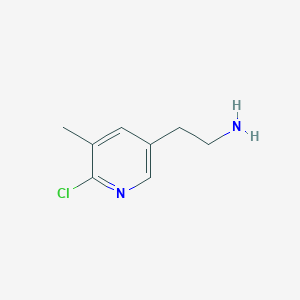
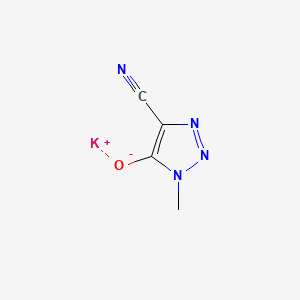
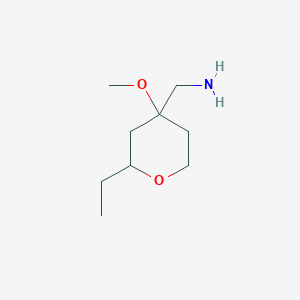


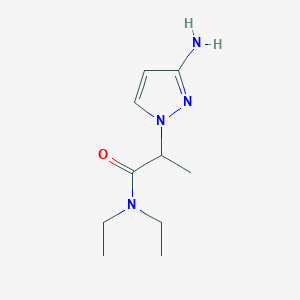
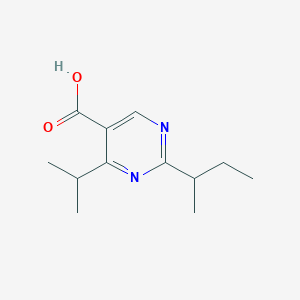
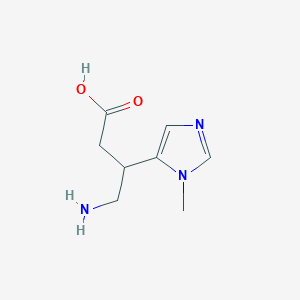
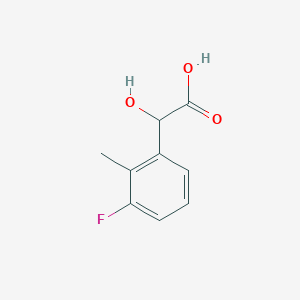
![7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13540096.png)
